molecular formula C5H4FN3O2 B112277 2-Amino-3-nitro-5-fluoropyridine CAS No. 212268-12-7

2-Amino-3-nitro-5-fluoropyridine

Cat. No. B112277
M. Wt: 157.1 g/mol
InChI Key: LDYYBZNEWDTDEE-UHFFFAOYSA-N
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Patent
US08729095B2

Procedure details

Under ice cooling, to 5-fluoropyridine-2-amine (10.36 g) was added concentrated sulfuric acid (48 ml), followed by stirring for 10 minutes, and then fuming nitric acid (3.83 ml) was added dropwise over 30 minutes. Stirring was carried out at room temperature for 1 hour, and further at 55° C. for 90 minutes. Ice was poured thereinto, and neutralized with a 10 N aqueous sodium hydroxide solution, followed by concentration under reduced pressure. The residue was dissolved in dichloromethane (600 ml), followed by stirring for 30 minutes, and then the insolubles were filtered off to concentrate the filtrate under reduced pressure. The residue was purified by silica gel column chromatography to afford 5-fluoro-3-nitropyridine-2-amine (2.66 g).
Quantity
10.36 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
3.83 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.S(=O)(=O)(O)O.[N+:14]([O-])([OH:16])=[O:15].[OH-].[Na+]>>[F:1][C:2]1[CH:3]=[C:4]([N+:14]([O-:16])=[O:15])[C:5]([NH2:8])=[N:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
10.36 g
Type
reactant
Smiles
FC=1C=CC(=NC1)N
Name
Quantity
48 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
3.83 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was carried out at room temperature for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
further at 55° C. for 90 minutes
Duration
90 min
ADDITION
Type
ADDITION
Details
Ice was poured
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane (600 ml)
STIRRING
Type
STIRRING
Details
by stirring for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the insolubles were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
to concentrate the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC=1C=C(C(=NC1)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.66 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.